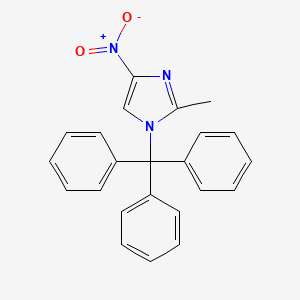
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them significant in various chemical and biological processes. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 4-position, and a triphenylmethyl group at the 1-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the nitration of 2-methylimidazole to introduce the nitro group at the 4-position. This is followed by the protection of the nitrogen atom at the 1-position with a triphenylmethyl group. The reaction conditions often involve the use of strong acids like nitric acid for nitration and triphenylmethyl chloride for the protection step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process may include recrystallization and chromatography techniques to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-methyl-4-amino-1-(triphenylmethyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Lacks the triphenylmethyl group, making it less sterically hindered.
2-Methyl-4-amino-1-(triphenylmethyl)-1H-imidazole: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
2-Methyl-4-nitro-1-(trifluoromethyl)-1H-imidazole: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
2-Methyl-4-nitro-1-(triphenylmethyl)-1H-imidazole is unique due to the combination of its functional groups. The presence of the triphenylmethyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. The nitro group adds to its redox potential, making it a versatile compound in various chemical and biological applications.
Properties
CAS No. |
89128-11-0 |
|---|---|
Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-methyl-4-nitro-1-tritylimidazole |
InChI |
InChI=1S/C23H19N3O2/c1-18-24-22(26(27)28)17-25(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 |
InChI Key |
RHKHTKFCTLDQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


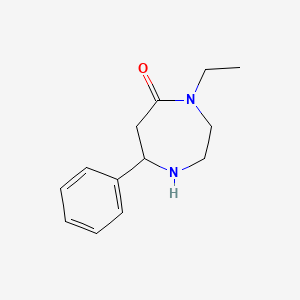

![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)

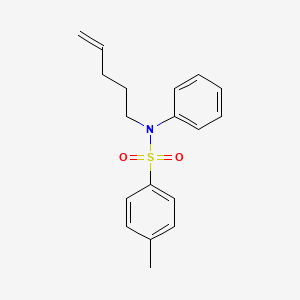
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)
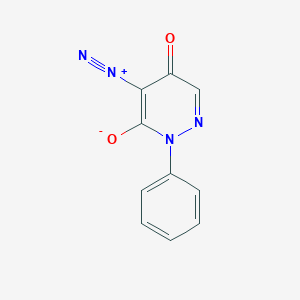

![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B14130088.png)

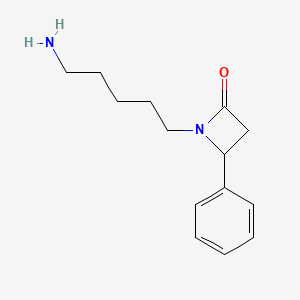
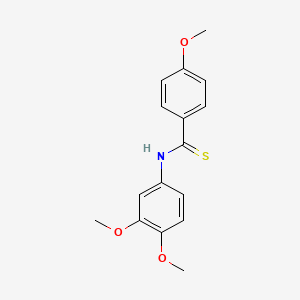

![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
